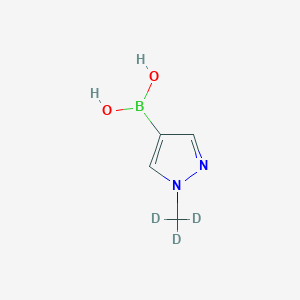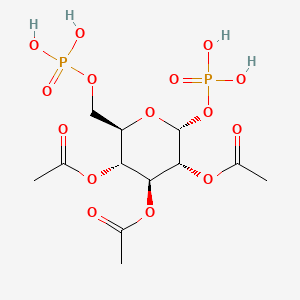
alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate: is a derivative of glucose, a simple sugar that plays a crucial role in energy metabolism. This compound is characterized by the presence of two phosphate groups and four acetate groups, making it a highly phosphorylated and acetylated molecule. It is used in various biochemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate typically involves the phosphorylation of glucose followed by acetylation. The process can be summarized as follows:
Phosphorylation: Glucose is first phosphorylated at the 1 and 6 positions using phosphoric acid or a phosphorylating agent such as phosphorus oxychloride (POCl3) under acidic conditions.
Acetylation: The phosphorylated glucose is then acetylated at the 2, 3, and 4 positions using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the phosphate groups, converting them to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups replacing the acetate groups.
科学研究应用
Chemistry:
- Used as a reagent in the synthesis of complex carbohydrates and glycoconjugates.
- Serves as a model compound for studying phosphorylation and acetylation reactions.
Biology:
- Investigated for its role in cellular metabolism and energy production.
- Used in studies of enzyme kinetics and substrate specificity.
Medicine:
- Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its role in metabolic disorders and potential therapeutic applications.
Industry:
- Utilized in the production of biodegradable polymers and materials.
- Employed in the formulation of specialty chemicals and additives.
作用机制
The mechanism by which alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate exerts its effects involves its interaction with various enzymes and metabolic pathways. The compound can act as a substrate for enzymes involved in phosphorylation and acetylation reactions, influencing cellular processes such as energy production and signal transduction. Its molecular targets include kinases and phosphatases, which regulate the addition and removal of phosphate groups, respectively.
相似化合物的比较
Alpha-D-Glucose 1,6-bisphosphate: Lacks the acetyl groups present in alpha-D-Glucose 1,6-bis(Dihydrogen Phosphate) 2,3,4-Tetraacetate.
Alpha-D-Glucose 1-phosphate: Contains only one phosphate group and no acetyl groups.
Alpha-D-Glucose 6-phosphate: Phosphorylated only at the 6 position and lacks acetyl groups.
Uniqueness: this compound is unique due to its multiple phosphorylation and acetylation, which confer distinct chemical properties and reactivity. This makes it particularly valuable in biochemical research and industrial applications where specific functionalization is required.
属性
分子式 |
C12H20O15P2 |
|---|---|
分子量 |
466.23 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phosphonooxy-2-(phosphonooxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C12H20O15P2/c1-5(13)23-9-8(4-22-28(16,17)18)26-12(27-29(19,20)21)11(25-7(3)15)10(9)24-6(2)14/h8-12H,4H2,1-3H3,(H2,16,17,18)(H2,19,20,21)/t8-,9-,10+,11-,12-/m1/s1 |
InChI 键 |
FLOLBCKWSCGXAW-RMPHRYRLSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OP(=O)(O)O)COP(=O)(O)O |
规范 SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OP(=O)(O)O)COP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
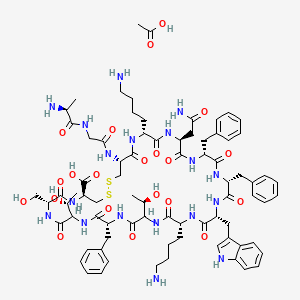
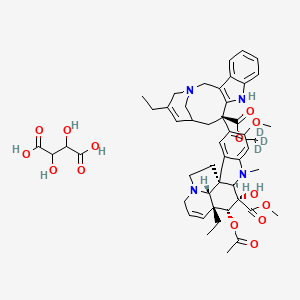


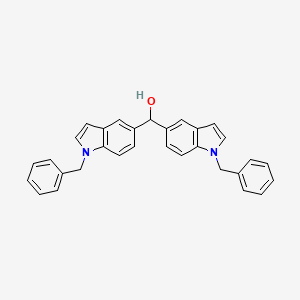
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)

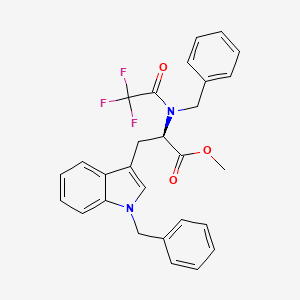
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
